molecular formula C11H12BrNO2 B8768884 N-(4-bromo-2-methylphenyl)-3-oxobutanamide CAS No. 23939-48-2

N-(4-bromo-2-methylphenyl)-3-oxobutanamide

Cat. No. B8768884
Key on ui cas rn: 23939-48-2
M. Wt: 270.12 g/mol
InChI Key: LWJIFNULDBNYCR-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A mixture of 4-bromo-2-methylaniline (25 g) and diketene (11.8 cm3) in toluene (100 cm3) was heated with stirring under reflux for 5 hours. On cooling to room temperature the precipitated solid was filtered off and recrystallised from hexane/ethyl acetate to afford N-[4-bromo-2-methylphenyl]-acetoacetamide, m.p. 109° (14.0 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:13](=[O:14])[CH2:12][C:11]([CH3:10])=[O:15])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
11.8 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(CC(=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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